Home > Products > Screening Compounds P92059 > (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid - 1704080-40-9

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

Catalog Number: EVT-1723614
CAS Number: 1704080-40-9
Molecular Formula: C13H18BClN2O4
Molecular Weight: 312.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is a synthetic organic compound belonging to the class of boronic acids. It is a derivative of phenylboronic acid with a piperazine substituent and a chlorine atom on the phenyl ring. [] This compound is primarily used in scientific research as a building block for the synthesis of more complex molecules, and as a tool for exploring chemical reactions and biological pathways.

Synthesis Analysis

One approach could involve a multi-step synthesis starting from readily available precursors. The synthesis of 4-chloro-3-bromobenzoic acid has been reported, [] which could serve as a starting point. Subsequent steps might involve the formation of the piperazine amide, followed by a palladium-catalyzed borylation reaction to install the boronic acid moiety. []

Chemical Reactions Analysis

Boronic acids are known to participate in Suzuki-Miyaura coupling reactions, a versatile method for forming carbon-carbon bonds. [] The compound could potentially be coupled with aryl halides or triflates to generate more complex biaryl structures. [] Additionally, the boronic acid group can react with diols to form cyclic boronate esters, which may be useful for protecting groups or for sensing applications. []

Applications
  • Drug Discovery: The compound could serve as a starting point for the development of new drug candidates. Its piperazine moiety is commonly found in various pharmaceuticals, and the boronic acid group can contribute to target binding and drug-like properties. []

  • Material Science: Boronic acids have shown promise in materials science applications, including sensors, molecular recognition, and self-healing materials. [] The compound's unique structure and reactivity could contribute to the development of novel materials with tailored properties.

Bis[ethyl(2R,3R)-3-[(S)-methyl-1-[4-(2,3,4-tri-methoxyphenyl-methyl)piperazine-1-ylcarbonyl]butyl-carbonyl]oxiran-2-carboxylate]sulfate (NCO-700)

Compound Description: NCO-700 is a synthetic protease inhibitor that suppresses the activities of calcium-activated neutral protease and cathepsin B isolated from cardiac muscle. It exhibits 50% inhibition of these proteases at concentrations of 46 and 0.8 μmol/L, respectively. Studies suggest that NCO-700 can be incorporated into cultured myocardial cells and inhibit peptide release under both aerobic and hypoxic conditions. It also blocks amino acid release from heart slices under hypoxic and glucose-depleted conditions. These findings, coupled with its ability to reduce myocardial infarction size, suggest that NCO-700 sensitive proteases, possibly calcium-activated neutral protease and/or cathepsin B, contribute to irreversible proteolysis during myocardial cell degradation.

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)

Compound Description: PF-06409577 is a direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. Its clearance involves uridine diphosphoglucuronosyl transferase (UGT)-mediated glucuronidation, producing an acyl glucuronide metabolite that retains selective activation of β1-containing AMPK isoforms. Research indicates that UGT1A1 is the primary enzyme responsible for PF-06409577 glucuronidation, exhibiting high selectivity compared to β-estradiol, a typical UGT1A1 substrate.

(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid

Compound Description: This boronic acid derivative exhibits promising anticancer activity, demonstrating effectiveness at low concentrations against various cell lines. Its anticancer activity is comparable to that of doxorubicin. The molecule has been characterized for its pKa and has undergone bioanalytical method development and validation, confirming its stability under various conditions. Metabolite identification studies using quadrupole-time of flight-mass spectrometry have identified two metabolites.

1-({[6-{4-chloro-3-[3-(dimethylamino)propoxy]phenyl}-5-(2-methylphenyl)pyridin-2-yl]carbonyl}amino)cyclohexanecarboxylic acid hydrochloride (SAR101099)

Compound Description: SAR101099 is a potent, selective, and orally long-acting urotensin II (UII) receptor competitive antagonist. It inhibits both UII and urotensin-related peptide activities. Preclinical studies demonstrate that SAR101099 effectively reduces proteinuria and albuminuria in various animal models of chronic kidney disease (CKD). It also decreases mortality in these models, suggesting a potential therapeutic benefit in CKD patients. Further studies reveal SAR101099's positive effects on CKD-related cardiovascular pathologies, including partial preservation of contractile reserve in heart failure models. Clinical phase I studies have demonstrated a good safety and tolerability profile for SAR101099.

Properties

CAS Number

1704080-40-9

Product Name

(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid

IUPAC Name

[4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid

Molecular Formula

C13H18BClN2O4

Molecular Weight

312.56 g/mol

InChI

InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2

InChI Key

CNRJIXSZZKZAKC-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.